CID 78070218
Description
CID 78070218 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For instance, CID-associated compounds are often characterized using advanced analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry), as seen in studies involving similar CIDs .
Properties
Molecular Formula |
C6H15Cl3NSi |
|---|---|
Molecular Weight |
235.6 g/mol |
InChI |
InChI=1S/C6H15N.Cl3Si/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; |
InChI Key |
VFYJAGOOAWLHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylethanamine–trichlorosilane (1/1) can be synthesized through the reaction of N,N-diethylethanamine with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
(C2H5)2NH+SiHCl3→(C2H5)2NSiHCl3
Industrial Production Methods
In an industrial setting, the production of N,N-Diethylethanamine–trichlorosilane (1/1) involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylethanamine–trichlorosilane (1/1) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichlorosilane group can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Anhydrous solvents like toluene or dichloromethane are commonly used.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
N,N-Diethylethanamine–trichlorosilane (1/1) has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethylethanamine–trichlorosilane (1/1) involves the interaction of its amine and silane groups with various molecular targets. The amine group can act as a nucleophile, while the silane group can undergo hydrolysis and condensation reactions. These interactions enable the compound to modify surfaces, form stable bonds, and participate in complex chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
For example:
Research Findings
Analytical Performance: CID-associated compounds are frequently analyzed using hyphenated techniques like LC-ESI-MS. For example, ginsenosides Rf and F11 (structural isomers) were differentiated using source-induced CID fragmentation patterns, highlighting the importance of collision energy and charged states in structural elucidation . Similar principles likely apply to this compound, where mass spectral data and collision cross-sections (CCS) would be critical for identification .
Functional Applications : Chemical Inducers of Dimerization (CIDs) like photocleavable rapamycin derivatives (e.g., pRap) enable spatiotemporal control of protein interactions, a feature absent in traditional small-molecule CIDs . If this compound belongs to this class, its cell permeability and intracellular reactivity would require validation against established benchmarks.
Biological Impact: Compounds linked to chemotherapy-induced diarrhea (CID), such as irinotecan metabolites, demonstrate the dual role of CIDs as both therapeutic agents and toxicity drivers . While this compound’s biological role remains unclear, comparative studies with bioactive CIDs could reveal mechanisms of action or toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
